molecular formula C19H19FN2O3 B2712314 4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941982-52-1

4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Numéro de catalogue B2712314
Numéro CAS: 941982-52-1
Poids moléculaire: 342.37
Clé InChI: FDLXKOHLTVTXRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as FMeO-Deschloroketamine (FMeO-2'-Oxo-PCM) and is a derivative of the dissociative anesthetic ketamine.

Applications De Recherche Scientifique

Serotonin 1A Receptors in Alzheimer's Disease

A study utilized a molecular imaging probe, closely related to 4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease (AD) patients' brains. It revealed significantly decreased receptor densities in the hippocampi and raphe nuclei of AD patients, correlating these decreases with clinical symptom severity and decreased glucose utilization in the brain. This suggests the potential of such compounds in developing diagnostic tools for Alzheimer's disease and possibly other neurological conditions (Kepe et al., 2006).

Inhibitors of the Met Kinase Superfamily

Another study identified a compound structurally similar to this compound as a potent and selective inhibitor of the Met kinase superfamily. This discovery has implications for cancer treatment, as the compound demonstrated complete tumor stasis in a human gastric carcinoma model and has progressed to phase I clinical trials, underscoring its potential as a therapeutic agent in oncology (Schroeder et al., 2009).

Compulsive Food Consumption in Binge Eating

Research on orexin-1 receptor mechanisms in binge eating identified derivatives of this compound as selective antagonists. These compounds reduced binge eating of highly palatable food without affecting standard food pellet intake at doses that did not induce sleep. This highlights their potential role in developing treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

HIV-1 Attachment Inhibition

A study on the modification of the piperazine ring within the compound's structure showed it to be a crucial element for inhibiting HIV-1 attachment. This suggests the potential of such compounds in developing treatments for HIV by interfering with the viral gp120's interaction with the host cell receptor CD4 (Wang et al., 2009).

Fluorinated Heterocycles in Pharmaceutical Industries

Fluorinated heterocycles play a significant role in pharmaceuticals, and compounds similar to this compound have been synthesized for diverse applications. These compounds' synthesis via rhodium(III)-catalyzed C-H activation demonstrates their potential in developing novel pharmaceutical agents (Wu et al., 2017).

Propriétés

IUPAC Name

4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-10-9-15(12-16(17)22-11-3-2-4-18(22)23)21-19(24)13-5-7-14(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLXKOHLTVTXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.